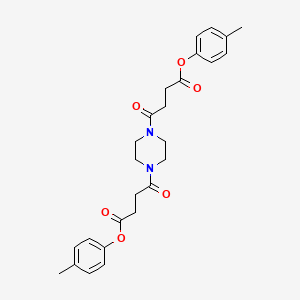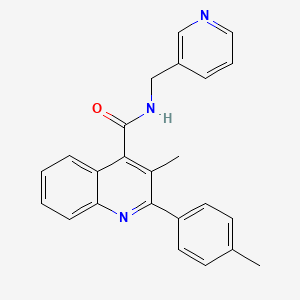![molecular formula C19H14FN3O5S B3555069 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B3555069.png)
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide
Vue d'ensemble
Description
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide, commonly known as FN-1501, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. FN-1501 is a small molecule inhibitor that has been shown to selectively target cancer cells while leaving healthy cells unharmed.
Mécanisme D'action
FN-1501 inhibits the activity of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 is involved in many cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting the activity of CK2, FN-1501 disrupts these processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
FN-1501 has been shown to have minimal toxicity to healthy cells and tissues. It has been demonstrated to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. FN-1501 has been shown to inhibit cancer cell growth both in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FN-1501 is its selectivity for cancer cells, which reduces the risk of toxicity to healthy cells and tissues. Another advantage is its potential for use in combination with other chemotherapeutic agents. One limitation of FN-1501 is its relatively low potency compared to other CK2 inhibitors. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
Future research on FN-1501 could focus on improving its potency and selectivity for cancer cells. Studies could also investigate its potential for use in combination with other chemotherapeutic agents. Further research is needed to determine the safety and efficacy of FN-1501 in humans. Additionally, research could explore the potential use of FN-1501 in other diseases beyond cancer.
Applications De Recherche Scientifique
FN-1501 has been shown to have potential applications in cancer research. It has been demonstrated to selectively target cancer cells while leaving healthy cells unharmed. FN-1501 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FN-1501 has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5S/c20-13-5-7-15(8-6-13)22-29(27,28)16-11-9-14(10-12-16)21-19(24)17-3-1-2-4-18(17)23(25)26/h1-12,22H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLRENLKCHPWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N'-[1,4-phenylenebis(methylene)]bis[3-(1,3-benzodioxol-5-yl)acrylamide]](/img/structure/B3555003.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3555009.png)
![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3555018.png)
![4-benzyl-1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B3555027.png)
![2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3555028.png)

![2-pyridinylmethyl 4-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B3555046.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3555047.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3555050.png)


![1-{5-[(2-bromophenoxy)methyl]-2-furoyl}azepane](/img/structure/B3555082.png)